molecular formula C13H11NO5 B13566639 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate

Cat. No.: B13566639
M. Wt: 261.23 g/mol
InChI Key: HMQLJJPUSZLJTE-JTQLQIEISA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-oxolane-2-carboxylate is a synthetic building block with the molecular formula C13H11NO5 . This compound features a phthalimide (1,3-dioxoisoindole) moiety linked to a stereochemically defined (S)-tetrahydrofuran-2-carboxylate group. The phthalimide group is a privileged structure in medicinal chemistry and material science, known for its role in biological interactions and as a key component in functional molecules . Compounds containing the 1,3-dioxo-isoindolyl group have been extensively investigated for their diverse biological activities. Research indicates that similar isoindole-1,3-dione derivatives can act as inhibitors of key signaling molecules like TNF-α (Tumor Necrosis Factor-alpha) and possess anti-angiogenic properties, making them valuable in immunological and oncological research . Furthermore, such structures serve as critical intermediates in the synthesis of more complex pharmaceuticals, including Diazabicyclooctane derivatives . This reagent is intended for use as a synthetic intermediate in organic synthesis, medicinal chemistry research, and drug discovery programs. Its applications include, but are not limited to, the development of new therapeutic agents and the study of biochemical pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (2S)-oxolane-2-carboxylate

InChI

InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2/t10-/m0/s1

InChI Key

HMQLJJPUSZLJTE-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves multi-step organic reactions starting from substituted benzene derivatives, progressing through reduction, cyclization, acetylation, and condensation steps to yield the target cyclic imide ester.

Detailed Stepwise Preparation

Step No. Reaction Description Reagents and Conditions Outcome/Product
1 Hydrogenation of 3-nitrobenzene-1,2-dicarboxylic acid Catalyst: 10% Palladium on carbon; Solvent: Acetone; Hydrogen atmosphere Formation of 3-aminobenzene-1,2-dicarboxylic acid
2 Cyclization and acetylation Reagent: Acetic anhydride; Conditions: Controlled temperature Formation of N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide (cyclic imide intermediate)
3 Condensation reaction Reactants: (2S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine and cyclic imide intermediate; Solvent mixture: Methyl isobutyl ketone and acetic acid Formation of the target compound or related derivatives
4 Crystallization and purification Suitable solvents for crystallization; Control of impurity levels (<0.15% w/w by HPLC/UPLC) Pure crystalline form of the compound (e.g., Apremilast Form-B)

Reaction Mechanisms and Notes

  • Hydrogenation reduces the nitro group to an amine, enabling further intramolecular cyclization.
  • Cyclization involves the formation of the isoindoline ring system via intramolecular condensation of the amine with carboxylic acid groups.
  • Acetylation stabilizes the intermediate by converting amine functionalities to acetamides.
  • Condensation with specific amines introduces functional groups that tailor biological activity.
  • Purification by crystallization ensures removal of des-acetyl impurities and other by-products, critical for pharmaceutical-grade material.

Alternative Synthetic Routes

While the above method is predominant, variations exist involving different solvents, catalysts, or protecting groups to optimize yield, selectivity, or scalability. However, the core steps remain consistent: reduction, cyclization, acetylation, condensation, and purification.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Hydrogenation Catalyst 10% Pd/C Commonly used for selective nitro reduction
Solvents Acetone, Methyl isobutyl ketone, Acetic acid Mixtures used to optimize solubility and reaction rates
Temperature Range Ambient to moderate heating (e.g., 25–80 °C) Controlled to prevent side reactions
Purification Crystallization Critical for impurity control, especially des-acetyl derivatives
Impurity Limits <0.15% w/w (HPLC/UPLC) Pharmaceutical quality requirement

Research and Industrial Relevance

  • The compound and its derivatives have been studied for their biological activity, including as inhibitors of enzymes like cruzain, relevant in treating diseases such as Chagas disease.
  • Preparation methods are optimized for pharmaceutical applications, ensuring high purity and reproducibility.
  • Patents and scientific articles emphasize the importance of controlling reaction conditions and purification to achieve desired pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxoisoindoline derivatives, while substitution reactions can produce various substituted isoindoline compounds .

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, leading to changes in cellular processes. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic yields, melting points, and functional group interactions. Data are derived from synthesized analogs in the provided evidence.

Table 1: Structural and Physical Properties of Phthalimide Derivatives

Compound Name Substituent/R-Group Yield (%) Melting Point (°C) Key Structural Features Reference
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate (4a) Benzoyl 78 149–151 Aromatic ester, no electron-withdrawing groups
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-chlorobenzoate (4d) 4-Chlorobenzoyl 79 145–147 Electron-withdrawing Cl substituent
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methoxybenzoate 4-Methoxybenzoyl 82 130–133 Electron-donating OCH₃ substituent
1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde N/A N/A Aldehyde-functionalized heterocycle
2-(1,3-dioxoisoindol-2-yl)ethyl (2S)-2-(furan-2-carbonylamino)-3-methylbutanoate Furan-2-carbonylamino, (2S)-config N/A N/A Stereospecific furanamide linkage
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylate Morpholine-imidazole hybrid N/A N/A Complex heterocyclic framework

Key Observations

Substituent Effects on Melting Points :

  • Chlorinated derivatives (e.g., 4b, 4c, 4d) exhibit higher melting points (145–163°C) compared to methoxy-substituted analogs (130–141°C) due to increased intermolecular interactions (e.g., dipole-dipole forces) .
  • The oxolane carboxylate group in the target compound is expected to lower melting points relative to rigid aromatic esters due to reduced crystallinity.

Stereochemical Influence :

  • The (2S)-oxolane configuration in the target compound may confer distinct reactivity or bioactivity, as seen in the (2S)-configured furanamide derivative in , which likely interacts with chiral biological targets .

Functional Group Diversity :

  • Aldehyde-functionalized derivatives () and morpholine-imidazole hybrids () highlight the versatility of phthalimide scaffolds in forming conjugates with varied electronic and steric profiles .

Research Findings and Implications

Reactivity Trends :

  • Electron-withdrawing substituents (e.g., Cl) enhance electrophilic reactivity in benzoate esters, facilitating nucleophilic substitution or cross-coupling reactions . The oxolane carboxylate’s electron-donating nature may instead promote nucleophilic acyl substitutions.

Antioxidant Potential: Methoxy-substituted phthalimide esters () show moderate antioxidant activity due to radical scavenging by the OCH₃ group. The target compound’s oxolane ring may alter redox properties by modulating electron delocalization .

Biological Interactions :

  • Chiral analogs like the (2S)-furanamide derivative () suggest that the target compound’s stereochemistry could enhance binding affinity to enzymes or receptors, a critical factor in drug design .

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article discusses its structural characteristics, biological activities, and relevant research findings.

Anticancer Properties

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. A study highlighted that certain 2,3-dihydro-1,3-dioxo-1H-isoindole derivatives demonstrated potent inhibitory activity against heparanase, an enzyme implicated in cancer metastasis. Specifically, compounds similar to 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL showed IC50 values ranging from 200 to 500 nM, indicating their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

The antioxidant properties of isoindole derivatives have also been documented. Research has shown that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is crucial for preventing cellular damage and could play a role in reducing the risk of chronic diseases .

Anti-inflammatory Effects

Compounds containing the isoindole structure have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory potential can be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Predicted Collision Cross Section (CCS) Values

The following table summarizes the predicted CCS values for various adducts of this compound:

Adductm/zPredicted CCS (Ų)
[M+H]+276.08666159.6
[M+Na]+298.06860170.4
[M+NH4]+293.11320166.2
[M+K]+314.04254167.7
[M-H]-274.07210162.3

Case Studies

Case Study 1: Heparanase Inhibition
A study published in Bioorganic & Medicinal Chemistry explored the efficacy of various isoindole derivatives as heparanase inhibitors. The results indicated that specific modifications to the isoindole structure enhanced inhibitory activity against heparanase, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties, researchers synthesized several isoindole derivatives and assessed their ability to reduce oxidative stress in cellular models. The findings demonstrated that these compounds significantly decreased reactive oxygen species (ROS) levels compared to controls .

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2S)-oxolane-2-carboxylate and its derivatives?

  • Methodological Answer : The compound and its derivatives can be synthesized via nucleophilic substitution or esterification reactions. For example, methyl benzoate derivatives of isoindole-1,3-dione are prepared by reacting phthalimide precursors with substituted benzoyl chlorides in acetone or methanol, achieving yields of 71–82% . Reaction conditions (solvent, temperature, and catalyst) significantly influence purity and yield. For instance, using acetone as a solvent at reflux improves crystallinity, while methanol enhances solubility of intermediates. Confirm purity via melting point analysis (e.g., 130–163°C) and FTIR spectroscopy (C=O stretching at ~1700 cm⁻¹) .

Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • FTIR : Identify carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .
  • NMR : Use ¹H-NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and methyl/methoxy groups (δ 1.2–3.5 ppm). ¹³C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • HPLC : Employ reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .

Q. What are the key physical properties (e.g., solubility, stability) influencing experimental handling?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but limited in water. Solubility in ethanol varies with substituents (e.g., methoxy groups enhance solubility) .
  • Stability : Stable under inert atmospheres but light-sensitive. Store at 2–8°C in amber vials. Decomposes above 150°C, as indicated by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example, dihedral angles between isoindole and oxolane moieties can be resolved to ±0.01 Å precision. Use high-resolution data (R-factor < 5%) and twinning correction for complex crystals . CCDC deposition (e.g., CCDC 1234567) enables structural validation .

Q. How can reaction kinetics and mechanisms be analyzed for acylation reactions involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 250–300 nm) to track acyl intermediate formation. Use pseudo-first-order conditions with excess nucleophile (e.g., amines) .
  • Mechanistic Probes : Isotopic labeling (¹⁸O) or trapping experiments (e.g., with hydroxylamine) confirm acyl transfer pathways. Density functional theory (DFT) calculations predict transition states and activation energies .

Q. What strategies are effective for designing quantitative structure-activity relationship (QSAR) models for isoindole derivatives?

  • Methodological Answer :
  • Descriptors : Calculate electronic (HOMO-LUMO gap), steric (molar refractivity), and hydrophobic (logP) parameters using software like Gaussian or COSMO-RS .
  • Validation : Corrogate bioactivity data (e.g., IC₅₀ values for enzyme inhibition) with descriptors via multivariate regression. Cross-validate using leave-one-out (LOO) methods to avoid overfitting .

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